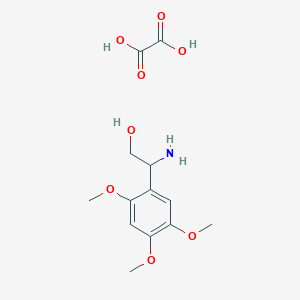

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate: is a chemical compound with the molecular formula C13H19NO8 . It is known for its white solid powder appearance and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitromethane to form 2,4,5-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol, which is subsequently reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms, such as amines.

Substitution: Substituted derivatives with different functional groups replacing the amino group.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the anticancer potential of derivatives related to 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate. Research indicates that compounds with similar structural motifs can disrupt tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This disruption can lead to cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell proliferation. For instance, a series of pyrazole-oxadiazole conjugates demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications of the trimethoxyphenyl group can enhance anticancer activity .

Mechanism of Action:

The mechanism involves binding to the colchicine site on tubulin, leading to increased levels of soluble tubulin and preventing proper microtubule formation. This was shown in studies where compounds induced cyclin-B1 protein accumulation, indicative of G2/M phase arrest .

Biological Research

Neuroprotective Effects:

There is emerging evidence that compounds like this compound may exhibit neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress markers are areas under investigation. The trimethoxy group could play a role in enhancing bioavailability and interaction with biological targets .

Zebrafish Model Studies:

Zebrafish embryos have been utilized to study the developmental effects of this compound. Research indicated that exposure to certain derivatives resulted in developmental delays and morphological changes, providing insights into the compound's safety profile and potential teratogenic effects .

Material Science

Synthesis and Characterization:

The synthesis of this compound involves reactions such as esterification and amination processes using diethyl oxalate as a precursor. The resulting compound has been characterized using techniques like NMR and mass spectrometry to confirm its structure .

Potential Applications in Drug Delivery:

Due to its chemical stability and ability to form salts (like oxalates), this compound could be explored for drug delivery systems where controlled release is crucial. The oxalate form may enhance solubility and bioavailability of poorly soluble drugs .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol oxalate

- 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Uniqueness

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substitution patterns.

Activité Biologique

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C13H19NO8. This compound is characterized by its unique structural features, including three methoxy groups on the phenyl ring, which significantly influence its biological activity. The compound has garnered interest in scientific research due to its potential interactions with various molecular targets within biological systems.

- Molecular Formula : C13H19NO8

- Appearance : White solid powder

- Functional Groups : Amino group and multiple methoxy groups

The presence of methoxy groups enhances the lipophilicity and alters the electronic properties of the compound, potentially affecting its interaction with biological targets.

Biological Activity

The biological activity of this compound is linked to its modulation of cellular processes and enzyme interactions. Research indicates that it may influence several biochemical pathways through receptor binding and enzyme modulation.

Studies have shown that this compound may interact with specific receptors and enzymes, leading to alterations in cellular functions. The following mechanisms have been proposed:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors that regulate various physiological processes, potentially influencing signaling pathways.

In Vitro Studies

Research has focused on understanding the effects of this compound on cell lines. For example:

- Cell Cycle Arrest : In studies involving A549 lung cancer cells, treatment with this compound resulted in a significant increase in cells arrested at the G2/M phase of the cell cycle, indicating potential antitumor activity .

- Cytotoxicity Assays : The compound has demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa, A549), showing promise as a therapeutic agent .

Case Studies

A notable case study investigated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death and significant changes in cell morphology typical of apoptosis. Flow cytometry analysis revealed a marked increase in cyclin-B1 protein levels in treated cells compared to controls, suggesting that the compound may induce apoptosis through cell cycle regulation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insight into its unique properties.

Propriétés

IUPAC Name |

2-amino-2-(2,4,5-trimethoxyphenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4.C2H2O4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(12)6-13;3-1(4)2(5)6/h4-5,8,13H,6,12H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWWMQSBAOZKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(CO)N)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.